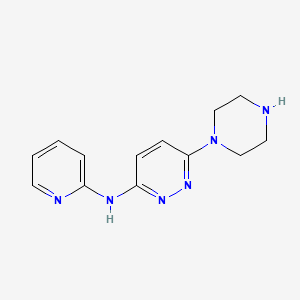

6-(piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine

Description

Properties

IUPAC Name |

6-piperazin-1-yl-N-pyridin-2-ylpyridazin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N6/c1-2-6-15-11(3-1)16-12-4-5-13(18-17-12)19-9-7-14-8-10-19/h1-6,14H,7-10H2,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFLQKXPALRVZPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NN=C(C=C2)NC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine typically involves the following steps:

Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with dicarbonyl compounds.

Substitution Reactions: The pyridazine ring is then functionalized with piperazine and pyridine groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine moiety and pyridazine ring enable nucleophilic substitution at nitrogen and carbon centers.

Key Reactions:

-

Piperazine Alkylation/Acylation:

The secondary amines of the piperazine ring react with alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) under basic conditions to form tertiary amines or amides. For example:This modification enhances lipophilicity, impacting pharmacokinetic properties.

-

Pyridazine Ring Functionalization:

Electrophilic substitution on the pyridazine ring occurs at the 4- and 5-positions. Halogenation (e.g., chlorination with POCl₃) or nitration introduces reactive handles for further cross-coupling reactions .

Oxidation and Reduction Reactions

The compound undergoes redox transformations at both the piperazine and pyridazine components.

Reduction of the pyridazine ring improves solubility, while N-oxides serve as intermediates in prodrug development .

Electrophilic Aromatic Substitution (EAS)

The electron-deficient pyridazine ring participates in EAS under controlled conditions:

-

Sulfonation:

Reaction with sulfonic acids or SO₃ introduces sulfonyl groups, enhancing binding affinity in medicinal analogs.

Example: -

Nitration:

Nitrating agents (e.g., HNO₃/H₂SO₄) yield nitro derivatives for further reduction to amino groups.

Cross-Coupling Reactions

Halogenated derivatives enable palladium-catalyzed couplings:

| Coupling Type | Catalyst System | Products | Reference |

|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, Na₂CO₃ | Biaryl derivatives | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aminated analogs |

These reactions diversify the compound’s structure for structure-activity relationship (SAR) studies .

Hydrolysis and Condensation

-

Amide Hydrolysis:

Under acidic or basic conditions, amide bonds (if present in derivatives) hydrolyze to carboxylic acids or amines. -

Condensation with Carbonyls:

Reacts with aldehydes/ketones to form Schiff bases, useful in metal-organic framework (MOF) synthesis .

Case Studies in Medicinal Chemistry

-

Antimicrobial Derivatives:

Chlorination at the pyridazine 4-position followed by piperazine acylation yielded analogs with IC₅₀ = 1.35–2.18 µM against Mycobacterium tuberculosis . -

Kinase Inhibitors:

Sulfonated derivatives showed selective inhibition of RET kinase (IC₅₀ = 0.5–5 µM) via hydrophobic interactions.

Reaction Optimization Insights

-

SNAr Efficiency:

Using cyclohexyl MgCl₂ as a base improved substitution yields from 38% to >80% in piperazine-functionalized analogs . -

Solvent Effects:

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation reactions.

This compound’s versatility in nucleophilic, redox, and coupling reactions makes it a valuable scaffold in drug discovery and materials science.

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of pyridazine compounds exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. For instance, studies have indicated that certain pyridazine derivatives can act as inhibitors of cyclin-dependent kinases (CDK4/6), which are crucial for cell cycle regulation in cancer cells .

Antimicrobial Properties

Pyridazine derivatives have demonstrated significant antimicrobial activity against various pathogens. The compound's structure allows it to interact with bacterial cell membranes or inhibit essential enzymes, leading to bacterial cell death .

Analgesic and Anti-inflammatory Effects

Several studies have highlighted the analgesic and anti-inflammatory properties of pyridazine derivatives. For example, certain compounds within this class have shown effectiveness comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) but with reduced gastrointestinal side effects . The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a role in pain and inflammation pathways.

Case Study 1: Anticancer Efficacy

A study published in the South Asian Research Journal of Pharmaceutical Sciences evaluated the anticancer potential of various pyridazine derivatives, including 6-(piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine. The results indicated that these compounds significantly inhibited cancer cell lines in vitro, with IC50 values comparable to established chemotherapeutics .

Case Study 2: Analgesic Activity

In another investigation focusing on analgesic properties, researchers found that specific formulations containing this compound exhibited superior pain relief compared to standard NSAIDs in animal models. The study suggested that the compound could be developed into a new class of analgesics with fewer side effects .

Data Tables

Mechanism of Action

The mechanism of action of 6-(piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The table below compares key structural and physicochemical properties of 6-(piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine with similar compounds:

Key Research Findings and Challenges

- Solubility vs. Bioavailability : Piperazine derivatives generally improve aqueous solubility, but bulky substituents (e.g., in BI82402) may compromise oral bioavailability .

- Structural Flexibility : The pyridin-2-yl group’s planar geometry (as seen in ’s crystallographic data) facilitates π-π stacking in protein binding pockets .

- Metabolic Stability : Methylation of piperazine (e.g., 4-methylpiperazine in ) reduces metabolic degradation, a consideration for the target compound’s design .

Biological Activity

6-(piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine moiety and a pyridazine core, which contribute to its unique pharmacological properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following features:

| Feature | Description |

|---|---|

| Molecular Formula | C13H15N5 |

| Molecular Weight | 241.29 g/mol |

| Structural Components | Piperazine ring, pyridine ring, and pyridazine core |

The specific substitution pattern of this compound influences its chemical reactivity and biological activity, making it a candidate for further research in drug development.

The mechanism of action for this compound involves its interaction with various biological targets, including enzymes and receptors. It is hypothesized that the compound can bind to these targets, modulating their activity and leading to various biological effects.

Key Targets:

- Enzymes : Inhibition of specific kinases such as p38α MAPK has been noted, indicating potential use in treating inflammatory conditions.

- Receptors : The compound may exhibit activity as an antagonist at muscarinic acetylcholine receptors (mAChRs), particularly M4, which are involved in CNS signaling.

Biological Activity

Research indicates that this compound displays several biological activities:

- Anti-inflammatory Effects : Inhibition of p38α MAPK leads to reduced levels of pro-inflammatory cytokines such as IL-1β and TNFα in animal models .

- CNS Penetration : The compound has shown favorable pharmacokinetic properties, including the ability to penetrate the blood-brain barrier effectively, making it suitable for neurological applications .

- Selectivity : It exhibits selectivity against various kinases with minimal off-target effects, which is advantageous for minimizing side effects during therapeutic use .

Case Studies and Research Findings

Recent studies have explored the structure-activity relationship (SAR) of compounds related to this compound. Key findings include:

Study 1: p38α MAPK Inhibition

A study evaluated the efficacy of this compound as a p38α MAPK inhibitor in various animal models. Results indicated significant reductions in inflammatory markers with an IC50 value below 200 nM, demonstrating potent activity .

Study 2: CNS Activity

In a separate investigation, the compound's ability to cross the blood-brain barrier was assessed using rat models. The brain-to-plasma concentration ratio was found to be favorable (Kp = 2.1), suggesting effective CNS penetration and potential for treating neurological disorders .

Comparative Analysis with Similar Compounds

Comparative studies with structurally similar compounds highlight the uniqueness of this compound:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 6-(piperazin-1-yl)-N-(pyridin-3-yl)pyridazin | Different pyridine position | Moderate anti-inflammatory effects |

| 6-(piperazin-1-yl)-N-(pyridin-4-yl)pyridazin | Altered receptor binding profile | Limited CNS penetration |

These comparisons indicate that the specific substitution patterns significantly influence both the pharmacokinetic properties and biological activities of these compounds.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 6-(piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine to minimize byproducts?

- Methodological Answer : Microwave-assisted synthesis (MAS) can enhance reaction efficiency and selectivity. For example, halogenated intermediates (e.g., 2-(2-halophenoxy)pyridin-3-amine derivatives) can be synthesized under controlled microwave conditions (80–120°C, 15–30 min) to reduce side reactions . Post-synthesis purification using Biotage® columns or preparative HPLC is recommended to isolate the target compound from byproducts, as demonstrated in analogous pyridazine syntheses .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR can resolve aromatic proton environments and confirm piperazine ring substitution patterns.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- X-ray Crystallography : For unambiguous structural confirmation, as applied to related compounds like N-(4-methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine .

Q. How can researchers assess the chemical reactivity of the piperazine and pyridazine moieties in this compound?

- Methodological Answer :

- Oxidation/Reduction Studies : Use agents like (oxidation) or (reduction) to probe stability. For example, oxidation of the pyridazine ring may yield pyridazone derivatives, while reduction of the piperazine ring could alter its conformational flexibility .

- pH-Dependent Reactivity : Test solubility and protonation states in buffers (pH 2–10) to identify reactive sites .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites.

- Molecular Docking : Simulate interactions with biological targets (e.g., kinases or GPCRs) using software like AutoDock Vina. For example, piperazine-containing analogs show affinity for neurotransmitter receptors, suggesting similar targets for this compound .

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing pyridazine with pyrimidine) and compare bioassay results. For instance, N,N-dimethyl-6-(piperidin-3-yl)pyrazin-2-amine exhibits altered solubility and target affinity compared to non-methylated analogs .

- Meta-Analysis of Pharmacological Data : Cross-reference IC values and selectivity profiles from independent studies to identify confounding variables (e.g., assay conditions or cell lines) .

Q. How can researchers address challenges in scaling up synthesis without compromising purity?

- Methodological Answer :

- Flow Chemistry : Continuous flow systems improve heat/mass transfer for large-scale reactions.

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and impurities in real time .

Key Research Challenges

- Byproduct Management : Evidence from pyridine- and pyridazine-based syntheses highlights persistent byproduct formation (e.g., dimerization or incomplete ring closure) .

- Target Selectivity : Structural analogs like 6-(4-methylpiperidin-1-yl)pyridin-3-amine exhibit off-target effects in CNS studies, necessitating SAR refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.